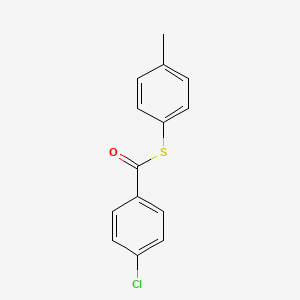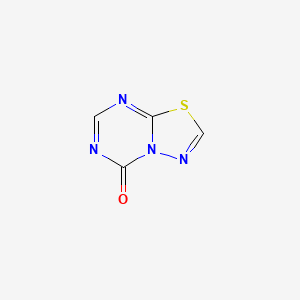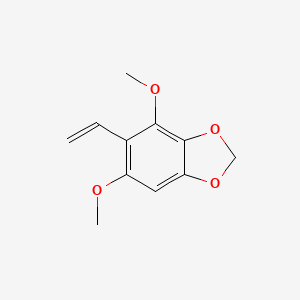
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxole, characterized by the presence of two methoxy groups and an ethenyl group attached to the benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxy-1,3-benzodioxole.
Alkylation: The starting material undergoes alkylation with an ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzodioxole.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyl-2,3-dimethoxy-4,5-methylenedioxybenzene: Similar structure with an allyl group instead of an ethenyl group.
4,5-Dimethoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole: Contains a nitro group and a propenyl group.
Uniqueness
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
79553-88-1 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-ethenyl-4,6-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O4/c1-4-7-8(12-2)5-9-11(10(7)13-3)15-6-14-9/h4-5H,1,6H2,2-3H3 |
InChI-Schlüssel |
XXQUINKHHYKIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


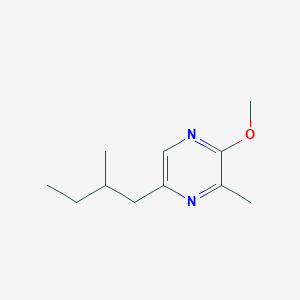
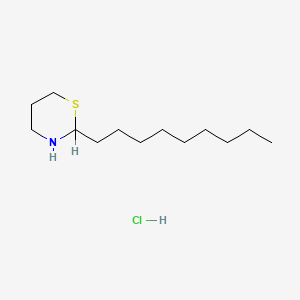

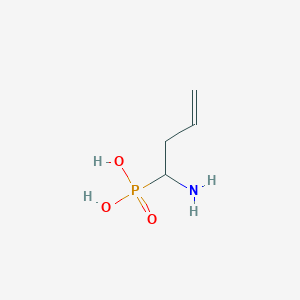
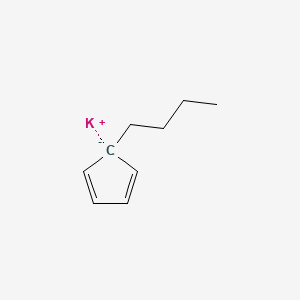
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
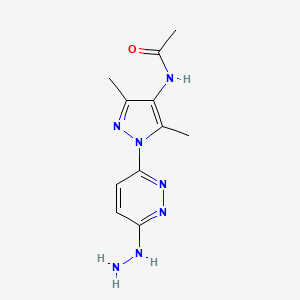
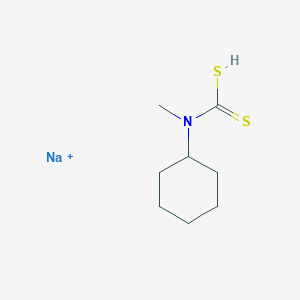
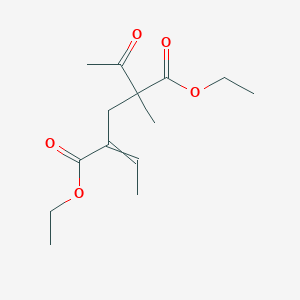
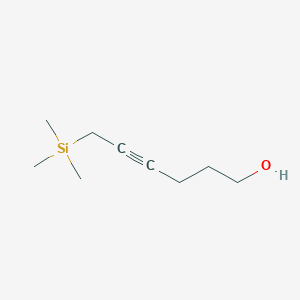
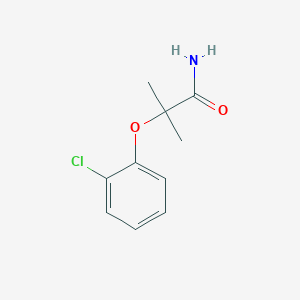
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
